1,1-Dichloro-2,2,3-trifluoropropane
Description
1,1-Dichloro-2,2,3-trifluoropropane (C₃H₃Cl₂F₃) is a halogenated hydrocarbon belonging to the hydrochlorofluorocarbon (HCFC) class. Its molecular structure features two chlorine atoms at the first carbon (C1), two fluorine atoms at the second carbon (C2), and one fluorine atom at the third carbon (C3).
Properties
CAS No. |
70192-70-0 |
|---|---|
Molecular Formula |
C3H3Cl2F3 |
Molecular Weight |
166.95 g/mol |
IUPAC Name |
1,1-dichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H3Cl2F3/c4-2(5)3(7,8)1-6/h2H,1H2 |
InChI Key |
GELJRWJPYZKUPR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)Cl)(F)F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1-Dichloro-2,2,3-trifluoropropane can be achieved through several methods. One common route involves the reaction of 2,3-dichloro-1,1,1-trifluoropropane with appropriate reagents under controlled conditions . Industrial production often utilizes halogen exchange reactions, where halogen atoms are replaced by other halogens using catalysts such as carbon, aluminum fluoride, or iron chloride . The reaction conditions typically include elevated temperatures and pressures to facilitate the exchange process.
Chemical Reactions Analysis
1,1-Dichloro-2,2,3-trifluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in halogen exchange reactions where chlorine atoms are replaced by other halogens like fluorine.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in redox processes under specific conditions.
Scientific Research Applications
1,1-Dichloro-2,2,3-trifluoropropane has several applications in scientific research and industry:
Biology and Medicine:
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2,2,3-trifluoropropane primarily involves its reactivity with other chemicals. The compound can act as a halogen donor or acceptor in various reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in halogen exchange reactions, where chlorine atoms are replaced by other halogens . The pathways involved in these reactions often include the formation of intermediate species that further react to produce the desired products.
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects :
- Thermodynamic Properties :
Environmental and Regulatory Profiles
- Ozone Depletion Potential (ODP): 3,3-Dichloro-1,1,1-trifluoropropane (ODP ~0.02–0.05) is less harmful than CFCs (ODP ~1.0) but regulated under HCFC phase-out schedules . this compound likely shares similar ODP due to structural parallels .
- Global Warming Potential (GWP): Analogs like R-243 (C₃H₃F₃Cl₂) have GWP ~1,500–2,000, higher than CO₂ but lower than perfluorocarbons .
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